molecular formula C9H10BrNS B1329988 3-Ethylbenzothiazolium Bromide CAS No. 32446-47-2

3-Ethylbenzothiazolium Bromide

Cat. No. B1329988
CAS RN: 32446-47-2
M. Wt: 244.15 g/mol
InChI Key: XBWYYTURPBHPFJ-UHFFFAOYSA-M
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Description

3-Ethylbenzothiazolium Bromide is a chemical compound with the molecular formula C9H10BrNS and a molecular weight of 244.15 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

3-Ethylbenzothiazolium Bromide has been used as an efficient catalyst for the benzoin condensation . The catalyst was synthesized by the reaction of activated polyethylene glycol 10,000 (PEG-10000) with 4-methyl-5-thiazoleethanol (sulfurol). The reaction mixture undergoes a temperature-assisted phase transition and the catalyst is separated by simple filtration .


Molecular Structure Analysis

The molecular structure of 3-Ethylbenzothiazolium Bromide consists of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 sulfur atom .


Chemical Reactions Analysis

3-Ethylbenzothiazolium Bromide has been known to catalyze the benzoin reaction . This reaction involves the union of two molecules of aromatic aldehydes to afford α-hydroxy ketones .


Physical And Chemical Properties Analysis

3-Ethylbenzothiazolium Bromide is a solid at 20 degrees Celsius .

Scientific Research Applications

Oxidative Reactions

3-Ethylbenzothiazolium bromide has been investigated for its role in oxidative reactions. Sorensen and Ingraham (1969) explored its oxidation by dimethyl sulfoxide under anaerobic conditions, yielding a trace of 3-benzyl-4-methyl-4-thiazolin-2-one (Sorensen & Ingraham, 1969).

Preparation Methods

Minkovska et al. (2016) developed a novel method for preparing 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide, involving heating 2-methylbenzothiazole with 2-bromoethanol and ethoxyethanol (Minkovska et al., 2016).

Catalytic Activities

Yen et al. (2006) demonstrated the use of benzothiazole, which reacts with benzyl bromide to produce N-benzylbenzothiazolium bromide, an air-stable heterocyclic carbene precursor. This compound, when treated with palladium compounds, shows catalytic activities toward Mizoroki−Heck coupling reactions (Yen et al., 2006).

Influence on Plant Growth

Sekerka (2014) reported the influence of 3-metoxycarbonylmethylbenzothiazolium bromide on the growth and mitotic activity of Vicia sativa L. roots, observing both stimulating and inhibiting effects depending on the concentration (Sekerka, 2014).

Corrosion Inhibition

Uqin et al. (2014) studied the effect of 1-ethyl-3-ethylbenzotriazolium bromide ionic liquid on the corrosion behavior of mild steel in acid media, demonstrating its inhibitory effects (Uqin et al., 2014).

Dimerization Chemistry

Doughty and Risinger (1987) explored the dimerization chemistry of thiazolium salts, including derivatives similar to 3-ethylbenzothiazolium bromide, revealing the formation of stable rearranged dimers (Doughty & Risinger, 1987).

Drug Sensitivity Assessment

Plumb et al. (1989) utilized tetrazolium dyes, closely related to benzothiazolium compounds, for measuring cell proliferation and drug sensitivity in a rapid screening assay, highlighting the importance of these compounds in biomedical research (Plumb, Milroy, & Kaye, 1989).

Synthesis of Novel Heterocycles

Bansal et al. (1992) synthesized new heterocycles, including 3-substituted thiazolo[3,2-d][1,4,2]diazaphosphole, using 3-substituted 2-aminothiazolium bromides, which are structurally similar to 3-ethylbenzothiazolium bromide (Bansal et al., 1992).

Cellular MTT Reduction

Liu et al. (1997) studied MTT reduction, a method often using thiazolium derivatives, to measure cell proliferation and neural cytotoxicity, highlighting the biochemical applications of these compounds (Liu, Peterson, Kimura, & Schubert, 1997).

Safety And Hazards

3-Ethylbenzothiazolium Bromide should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the air . Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

3-Ethylbenzothiazolium Bromide has potential applications in the field of organic synthesis, particularly in reactions involving the condensation of aromatic aldehydes . Its ability to be recycled and reused without any apparent loss of activity makes it a cost-effective and eco-friendly catalyst .

properties

IUPAC Name

3-ethyl-1,3-benzothiazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWYYTURPBHPFJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CSC2=CC=CC=C21.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954195
Record name 3-Ethyl-1,3-benzothiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylbenzothiazolium Bromide

CAS RN

32446-47-2
Record name Benzothiazolium, 3-ethyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-1,3-benzothiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
T Matsumoto, S Inoue - Journal of the Chemical Society, Chemical …, 1983 - pubs.rsc.org
… In this communication we report that triose was obtained with high selectivity by the use of 3-ethylbenzothiazolium bromide (1) as a catalyst in the presence of base. A typical reaction …
Number of citations: 25 pubs.rsc.org
T Matsumoto, M Ohishi, S Inoue - The Journal of Organic …, 1985 - ACS Publications
… The condensation of formaldehyde with another aldehyde catalyzed by 3-ethylbenzothiazolium bromide in the presence of triethylamine gives selectively1-hydroxy 2-ones. This …
Number of citations: 105 pubs.acs.org
T Matsumoto, H Yamamoto, S Inoue - Journal of the American …, 1984 - ACS Publications
… the reaction in alcohol catalyzed by 3-ethylbenzothiazolium bromide in thepresence of a base,… (as paraformaldehyde) catalyzed by 3-ethylbenzothiazolium bromide in the presence of …
Number of citations: 128 pubs.acs.org
T MATSUMOTO, A YOSHIDA… - … Reports, the Faculty …, 1987 - kougei.repo.nii.ac.jp
… condensation, where l-hydroxy-2-ones were obtained selectively from formaldehyde and a wide variety of othcr aldehydes, was achieved by using 3ethylbenzothiazolium bromide as a …
Number of citations: 3 kougei.repo.nii.ac.jp
T Matsumoto, T Enomoto, T Kurosaki - Journal of the Chemical Society …, 1992 - pubs.rsc.org
… In a 10 ml flask were placed 1 (1.57 mmol), paraformaldehyde (1.57 mmol as formaldehyde), 3-ethylbenzothiazolium bromide (3.14 mmol), ethanol (10 ml), and then triethylamine (3.14 …
Number of citations: 11 pubs.rsc.org
G Patonay, MD Antoine… - Optical Methods for …, 1991 - spiedigitallibrary.org
… of one of the xobes developed in our laboratry, 2-[4'ch1oro7'(3"ethy12"benzothiazolinylidene)-3',5'-(1"',3"-propanediyl)-1 ',3',5'-heptatriene-1 '-yl}-3-ethylbenzothiazolium bromide, has …
Number of citations: 12 www.spiedigitallibrary.org
AJ Haghighi, J Mokhtari, K Karimian - Catalysis Letters, 2021 - Springer
… To name a few, this includes the use of 3-ethylbenzothiazolium bromide [10], 3-mesyl cycloheptathiazolium perchlorate [11], N-ethylsulfurol bromide [12], 3-(2,6-diisopropylphenyl)…
Number of citations: 1 link.springer.com
MD Antoine, S Devanathan, G Patonay - Microchemical journal, 1991 - Elsevier
… 1”‘,3”‘-propanediyl)1’,3’,5’-heptatriene-l’-yl]-3-ethylbenzothiazolium bromide (Fig. 1) is a sensitive NIR probe for determining hydrophobicity of moderately hydrophobic aqueous …
Number of citations: 20 www.sciencedirect.com
RA Jefereys - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
CYANINE and merocyanine dyes with phenyl substituents in the plymethine chain are known sensitizers for photographic silver halide emulsions. The aim of this investigation was to …
Number of citations: 0 pubs.rsc.org
WJ Albery, PN Bartlett, AM Lithgow… - The Journal of …, 1985 - ACS Publications
A general synthetic strategy for the preparation of disubstituted thionines is described. The Lauth hydrogen sulfide and the Bernthsen thiosulfate methods have been explored for the …
Number of citations: 9 pubs.acs.org

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